1-Nitro-3-(fenilsulfanyl)benceno

Descripción general

Descripción

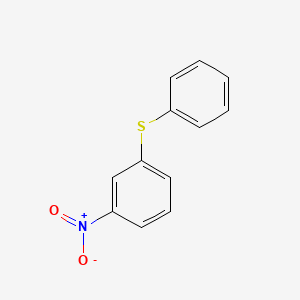

1-Nitro-3-(phenylsulfanyl)benzene is an organic compound characterized by a nitro group (-NO2) and a phenylsulfanyl group (-SPh) attached to a benzene ring

Aplicaciones Científicas De Investigación

Common Synthesis Route

One common method for synthesizing 1-nitro-3-(phenylsulfanyl)benzene involves:

- Starting Material : Phenylthiol and a suitable nitrobenzene derivative.

- Reagents : Use of nitrating agents like nitric acid in conjunction with sulfuric acid.

- Reaction Conditions : The reaction is typically carried out under controlled temperatures to prevent over-nitration.

Organic Synthesis

1-Nitro-3-(phenylsulfanyl)benzene serves as an intermediate in the synthesis of various organic compounds. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.

Research has highlighted several biological activities associated with this compound:

- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in folate metabolism and DNA synthesis.

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

Pharmaceutical Applications

The compound's ability to interact with biological targets makes it a candidate for pharmaceutical development. Ongoing research is exploring its efficacy as a pharmaceutical intermediate in drug synthesis.

Anticancer Activity

In vitro studies have demonstrated that 1-nitro-3-(phenylsulfanyl)benzene exhibits significant cytotoxic effects against various cancer cell lines. The IC50 values vary depending on the specific cell line tested:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 (Breast) | 15 | Induces apoptosis |

| A549 (Lung) | 25 | Inhibits proliferation |

| HeLa (Cervical) | 30 | Significant cytotoxicity observed |

Antimicrobial Testing

The antimicrobial efficacy of 1-nitro-3-(phenylsulfanyl)benzene has been evaluated against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 10 | Low |

| Pseudomonas aeruginosa | 8 | Minimal |

These results indicate that while the compound shows moderate activity against certain Gram-positive bacteria, its effectiveness against Gram-negative strains is limited.

Mecanismo De Acción

Mode of Action

It’s known that nitroaromatic compounds can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . This could potentially be a part of the interaction mechanism of 1-Nitro-3-(phenylsulfanyl)benzene with its targets.

Biochemical Pathways

Phenolic hydrocarbons, a group to which this compound belongs, are known to be biodegraded by bacteria . This biodegradation process involves various metabolic pathways, which could potentially be affected by the presence of 1-Nitro-3-(phenylsulfanyl)benzene .

Result of Action

It has been suggested that the compound exhibits potent anticancer activity

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Nitro-3-(phenylsulfanyl)benzene can be synthesized through several methods. One common approach involves the nitration of 3-(phenylsulfanyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the synthesis of 1-nitro-3-(phenylsulfanyl)benzene may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-Nitro-3-(phenylsulfanyl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Oxidation: The phenylsulfanyl group can be oxidized to a sulfone group (-SO2Ph) using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

Substitution: Electrophiles such as halogens, sulfonic acids.

Oxidation: Hydrogen peroxide, peracids.

Major Products Formed:

Reduction: 3-(Phenylsulfanyl)aniline.

Substitution: Various substituted nitrobenzene derivatives.

Oxidation: 1-Nitro-3-(phenylsulfonyl)benzene.

Comparación Con Compuestos Similares

1-Nitro-4-(phenylsulfanyl)benzene: Similar structure but with the nitro group at the para position.

1-Nitro-2-(phenylsulfanyl)benzene: Similar structure but with the nitro group at the ortho position.

1-Nitro-3-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.

Uniqueness: 1-Nitro-3-(phenylsulfanyl)benzene is unique due to the specific positioning of the nitro and phenylsulfanyl groups, which influences its chemical reactivity and potential applications. The meta positioning of the nitro group relative to the phenylsulfanyl group provides distinct electronic and steric effects compared to its ortho and para counterparts.

Actividad Biológica

1-Nitro-3-(phenylsulfanyl)benzene, with the molecular formula , is a nitro-substituted aromatic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : 1-Nitro-3-(phenylsulfanyl)benzene

- CAS Number : 37984-02-4

- Molecular Weight : 233.27 g/mol

The structure of 1-Nitro-3-(phenylsulfanyl)benzene features a nitro group () and a phenylsulfanyl group () attached to a benzene ring, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

1-Nitro-3-(phenylsulfanyl)benzene exhibits a range of biological activities, largely attributed to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates may interact with various biological targets, including proteins, nucleic acids, and cellular membranes.

Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form toxic intermediates that bind covalently to DNA, leading to cell death. For instance:

- Mechanism : Upon reduction, nitro compounds generate nitroso species that can damage DNA and other cellular components, resulting in antimicrobial effects.

- Case Study : Research indicates that similar nitro derivatives have been successfully used against pathogens like Escherichia coli and Staphylococcus aureus, showcasing their potential as antimicrobial agents .

Anti-inflammatory Activity

Nitro-substituted compounds have shown promise in modulating inflammatory responses. They can influence signaling pathways by interacting with proteins involved in inflammation.

- Mechanism : Nitro groups can enhance the pharmacokinetics of fatty acids involved in inflammation, potentially altering their interaction with signaling proteins.

- Research Findings : Studies have demonstrated that certain nitro compounds inhibit enzymes such as iNOS and COX-2, which are key players in inflammatory processes .

Anticancer Potential

The anticancer activity of nitro compounds is an area of active research. The ability of these compounds to induce apoptosis in cancer cells through various pathways is particularly noteworthy.

- Mechanism : Nitro groups may enhance the binding affinity of compounds to targets involved in cell cycle regulation and apoptosis.

- Case Study : A study on related nitro compounds revealed their effectiveness in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation .

Summary of Biological Activities

Propiedades

IUPAC Name |

1-nitro-3-phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2S/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVHVBIVNJWKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958970 | |

| Record name | 1-Nitro-3-(phenylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37984-02-4 | |

| Record name | Sulfide, m-nitrophenyl phenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037984024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitro-3-(phenylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.